6-Amino-1,3-dimethyluracil

Thermochemistry Calorimetry Physicochemical Characterization

This N1,N3-dimethylated derivative is not interchangeable with generic 6-aminouracil. The critical methyl substitutions uniquely tune thermochemistry and reactivity, enabling the synthesis of bioactive α-aminophosphonates (e.g., aromatase binding score -8.6) and carbonic anhydrase inhibitors. Its primary value lies as a precursor for next-gen, non-toxic bis-uracil PVC stabilizers, which outperform traditional Ca/Zn systems. Substitution with a non-methylated analog risks synthetic failure and compromised material properties. High purity (≥98%) ensures reliability for analytical standards, process control, and demanding heterocyclic syntheses involving its dual electron-donating centers (NH2 and C-5).

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 6642-31-5
Cat. No. B104193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dimethyluracil
CAS6642-31-5
Synonyms6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione;  1,3-Dimethyl-4-aminouracil;  1,3-Dimethyl-6-aminouracil;  4-Amino-1,3-dimethyl-2,6-pyrimidinedione;  4-Amino-1,3-dimethyluracil;  6-Amino-1,3-dimethyl-2,4-pyrimidinedione;  6-Amino-1,3-dimethylpyrimidine-2,
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)N
InChIInChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
InChIKeyVFGRNTYELNYSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-dimethyluracil (CAS 6642-31-5): Chemical Profile and Role as a Differentiated Intermediate


6-Amino-1,3-dimethyluracil (CAS 6642-31-5), also known as 1,3-dimethyl-6-aminouracil, is a synthetic uracil derivative with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol [1]. This heterocyclic building block is characterized by a pyrimidine ring with methyl substitutions at N1 and N3 and a reactive 6-amino group, which enables its use as a versatile intermediate in the synthesis of complex fused heterocycles, pharmaceuticals, and agrochemicals [2]. Its high melting point (279–295 °C) and defined purity standards underscore its reliability in demanding synthetic and industrial applications .

Why Generic 'Aminouracil' Substitution Fails: Key Differentiators of 6-Amino-1,3-dimethyluracil


In procurement and scientific workflows, substituting 6-amino-1,3-dimethyluracil with a generic 6-aminouracil analog is not equivalent and often leads to project failure. The presence and position of methyl groups at the N1 and N3 positions dramatically alter the compound's physicochemical properties, reactivity, and application-specific performance. For instance, the N1,N3-dimethylation of 6-amino-1,3-dimethyluracil significantly alters its thermodynamic stability and molar heat capacity compared to non-methylated 6-aminouracil [1]. Furthermore, in polymer chemistry, 6-amino-1,3-dimethyluracil demonstrates specific compatibility limitations with PVC when compared to its own bis-uracil derivatives, a nuance absent in non-methylated analogs . These quantifiable differences in thermochemistry, reactivity, and application performance underscore why this specific dimethylated derivative must be sourced for targeted applications; generic substitution introduces uncontrolled variability that can compromise synthetic yields, material properties, or biological assay outcomes.

Quantitative Evidence Guide for Differentiating 6-Amino-1,3-dimethyluracil from Analogs


Thermodynamic Differentiation: 6-Amino-1,3-dimethyluracil vs. Non-Methylated 6-Aminouracil

In a comparative thermochemical study using static bomb combustion calorimetry and differential scanning calorimetry (DSC), 6-amino-1,3-dimethyluracil exhibited a distinct standard molar enthalpy of formation and molar heat capacity profile relative to its non-methylated analog, 6-aminouracil. This difference is attributed to the stabilizing and structural effects of the N1 and N3 methyl groups [1].

Thermochemistry Calorimetry Physicochemical Characterization

Molar Heat Capacity Differentiation: 6-Amino-1,3-dimethyluracil vs. 6-Aminouracil

Using differential scanning calorimetry (DSC), the molar heat capacity of 6-amino-1,3-dimethyluracil was directly measured and compared to 6-aminouracil, showing a quantifiable difference in heat capacity behavior with temperature [1]. The study also evaluated the specific contributions of C-CH3 and N-CH3 groups to the overall heat capacity values, providing a structural basis for the observed difference [1].

Calorimetry Heat Capacity Thermal Properties

Enzymatic Inhibition Selectivity: 6-Amino-1,3-dimethyluracil as a Carbonic Anhydrase Inhibitor

6-Amino-1,3-dimethyluracil functions as a ligand for the enzyme carbonic anhydrase, with specific Ki values reported for different human isoforms [1]. This provides a quantitative benchmark for its binding affinity in enzymatic assays, differentiating it from other uracil derivatives that may not exhibit the same isoform selectivity or potency.

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Performance in PVC Thermal Stabilization: A Direct Comparison with Ca/Zn and Bis-Uracil Derivatives

6-Amino-1,3-dimethyluracil is recognized as an organic thermal stabilizer for polyvinyl chloride (PVC). However, direct comparative studies reveal that its compatibility and performance are inferior to both traditional metal-based stabilizers and its own derived bis-uracil compounds . Specifically, PVC films prepared with the compound exhibit lower transparency and poorer compatibility than those stabilized with Ca²⁺/Zn²⁺ stabilizers or alkyl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methane derivatives . This is a critical differentiator for material scientists.

PVC Stabilization Polymer Additives Materials Science

Derivative Potency: α-Aminophosphonates of 6-Amino-1,3-dimethyluracil as Antioxidants

While 6-amino-1,3-dimethyluracil itself is a building block, its value is amplified in derivative form. A series of α-aminophosphonates bearing the 6-amino-1,3-dimethyluracil moiety were synthesized and screened for antioxidant activity. Select derivatives (4a, 4d, 4g, 4h) demonstrated promising antioxidant activity comparable to ascorbic acid, with molecular docking studies revealing significant binding modes to the aromatase enzyme [1].

Medicinal Chemistry Antioxidant Molecular Docking

Commercial Purity Specifications: A Procurement-Level Differentiator

From a procurement standpoint, the availability of 6-amino-1,3-dimethyluracil in defined high-purity grades is a key differentiator. Suppliers consistently offer the compound with a purity of ≥99.5% (Assay) or >99.0% (HPLC) [1], a specification that ensures reliable and reproducible performance in sensitive synthetic and analytical applications. This level of purity minimizes the risk of side reactions and purification challenges associated with lower-grade intermediates.

Quality Control Purity Analysis Procurement

Optimal Application Scenarios for 6-Amino-1,3-dimethyluracil Based on Evidence


Medicinal Chemistry: Scaffold for Antioxidant and Enzyme-Targeting Derivatives

6-Amino-1,3-dimethyluracil serves as a versatile scaffold for generating bioactive derivatives. As demonstrated, α-aminophosphonate derivatives synthesized from this core exhibit promising antioxidant activity and favorable in silico binding scores against aromatase (e.g., -8.6 for derivative 4a) [1]. This supports its use as a starting material in drug discovery programs targeting oxidative stress, hormone-dependent cancers, and enzymes like carbonic anhydrase where the parent compound shows measurable Ki values (85 µM for hCA I) [2].

Polymer Chemistry: Precursor for High-Performance PVC Stabilizers

While 6-amino-1,3-dimethyluracil itself has limitations in PVC compatibility, its true value lies as a building block for synthesizing advanced bis-uracil stabilizers. These derivatives, such as alkyl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes, demonstrate superior performance, including higher compatibility and excellent transparency in PVC films, outperforming both the parent compound and traditional Ca/Zn stabilizers [1]. This makes it a critical precursor for developing next-generation, non-toxic polymer additives [2].

Analytical Chemistry and Process R&D: High-Purity Reagent for Robust Assays

The commercial availability of 6-amino-1,3-dimethyluracil at high purity (≥99.5% Assay) makes it a reliable reagent for analytical method development, process control, and as a standard in quantitative assays [1]. This high purity level is essential for minimizing interference in sensitive techniques like HPLC and for ensuring the reproducibility of chemical processes where it acts as an intermediate or reactant.

Agrochemical and Specialty Chemical Synthesis: Intermediate for Complex Heterocycles

The compound's chemical structure, featuring two electron-donating centers (NH2 and C-5), enables its use in constructing a wide range of fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and purines [1]. This reactivity is exploited in the synthesis of caffeine derivatives and other molecules with potential applications as herbicides or specialized functional materials [2].

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